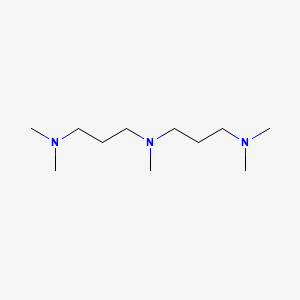

2,6,10-Trimethyl-2,6,10-triazaundecane

Description

The exact mass of the compound 2,6,10-Trimethyl-2,6,10-triazaundecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123346. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6,10-Trimethyl-2,6,10-triazaundecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,10-Trimethyl-2,6,10-triazaundecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27N3/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCNNQDRNPQEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044564 | |

| Record name | 2,6,10-Trimethyl-2,6,10-triazaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3855-32-1 | |

| Record name | N1-[3-(Dimethylamino)propyl]-N1,N3,N3-trimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,10-Trimethyl-2,6,10-triazaundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3855-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethyl-2,6,10-triazaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]-N,N',N'-trimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,10-TRIMETHYL-2,6,10-TRIAZAUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P2U5FNE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6,10-Trimethyl-2,6,10-triazaundecane chemical properties

An In-depth Technical Guide on the Chemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane, also known by its IUPAC name N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine, is a tertiary amine with the chemical formula C11H27N3.[1][] This compound serves as a versatile reagent in organic synthesis and as a building block for more complex molecules.[1] Its potential biological activities and therapeutic applications are subjects of ongoing research, particularly in the study and modeling of various neurological diseases such as Alzheimer's and Parkinson's diseases.[1][] In industrial processes, it finds use as a catalyst, particularly in the production of polyurethane foams, coatings, and adhesives, and as a curing agent for epoxy resins.[3][4][5]

Chemical and Physical Properties

2,6,10-Trimethyl-2,6,10-triazaundecane is a clear, colorless to pale yellow or green liquid.[][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane

| Property | Value | Reference(s) |

| Molecular Formula | C11H27N3 | [1][][6] |

| Molecular Weight | 201.35 g/mol (or 201.36 g/mol ) | [1][][6] |

| CAS Number | 3855-32-1 | [1][][6] |

| Appearance | Clear liquid, colorless to pale yellow/green | [][3] |

| Boiling Point | 102 °C at 1 mmHg | [] |

| Density | 0.83 g/cm³ at 20 °C | [1] |

| Flash Point | 92 °C | [1][7] |

| Refractive Index | 1.44 - 1.4480 | [1][] |

| Water Solubility | 193.9 g/L at 25 °C | [7] |

| pKa | 9.88 ± 0.28 (Predicted) | [5] |

| LogP | 0 at 25 °C | [7] |

Chemical Reactivity and Behavior

As a tertiary amine, 2,6,10-Trimethyl-2,6,10-triazaundecane exhibits nucleophilic properties due to the lone pairs of electrons on its nitrogen atoms.[1] It can participate in a variety of chemical reactions:

-

Oxidation: It can be oxidized by strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) to form the corresponding amine oxides.[1]

-

Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert it into simpler amines.[1]

-

Substitution: The compound can undergo nucleophilic substitution reactions where one of its amino groups is replaced by another nucleophile.[1]

-

Complex Formation: It readily forms complexes with metal ions, such as copper(II). The geometry of these complexes can vary depending on the other ligands present.[1]

-

Micelle Formation: In conjunction with anionic surfactants like sodium oleate, it facilitates the formation of long, cylindrical "wormlike" micelles.[1] These systems can exhibit CO2 responsiveness, where the introduction of CO2 alters the micellar structure and rheological properties of the fluid.[1] This property is particularly relevant in the development of CO2-responsive viscoelastic surfactant fracturing fluids for high-temperature unconventional reservoirs, often in combination with erucic acid and potassium hydroxide.[1]

Synthesis

The primary method for synthesizing 2,6,10-Trimethyl-2,6,10-triazaundecane involves catalytic amination.[1] This process typically includes the reaction of 1,3-diaminopropane (B46017) with dimethylamine (B145610) under controlled conditions.[1]

Key aspects of the synthesis include:

-

Catalysts: Transition metals like Nickel (Ni) or Cobalt (Co), or acidic catalysts such as zeolites, are used to facilitate the reaction.[1]

-

Conditions: The reaction is performed at elevated temperatures, generally between 80–120°C, to ensure complete conversion and optimize the yield.[1]

-

Green Chemistry Approaches: To reduce environmental impact, solvent-free amination methods are being explored to eliminate volatile organic compound (VOC) emissions.[1] The use of heterogeneous acid catalysts like zeolites is also a sustainable approach, as they can be reused for multiple cycles without significant loss of activity.[1]

Caption: Synthesis workflow for 2,6,10-Trimethyl-2,6,10-triazaundecane.

Experimental Protocols: Polyamine Analysis

While specific experimental protocols for 2,6,10-Trimethyl-2,6,10-triazaundecane are not detailed in the provided literature, general methods for polyamine analysis are well-established and applicable. These techniques are crucial for studying the compound's metabolism and interactions in biological systems.

Sample Preparation

For biological samples such as fluids, tissues, or cells, the first step is deproteinization to remove interfering proteins.[8][9]

HPLC Analysis with Pre-column Derivatization

A highly sensitive and specific method involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[8][9]

-

Derivatization: Polyamines are reacted with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine to yield fluorescent derivatives.[8][9] This reaction can be performed in-line.[8][9]

-

Separation: The derivatives are separated on a reversed-phase C18 column.[8][9]

-

Detection: A fluorometer is used for detection, typically with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[8][9]

-

Performance: This method is highly accurate and precise, with detection limits in the nanomolar range.[8][9] The total run time for a sample is approximately 30 minutes.[8][9]

LC-MS/MS Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers another powerful technique for polyamine analysis without the need for derivatization.[10]

-

Separation: Polyamines are separated using reversed-phase liquid chromatography with an MS-compatible volatile ion-pairing agent, such as heptafluorobutyric acid.[10]

-

Detection: Mass spectrometry is performed in the selected reaction monitoring (SRM) mode for selective and sensitive detection.[10]

Caption: General experimental workflow for polyamine analysis.

Applications

2,6,10-Trimethyl-2,6,10-triazaundecane has a range of applications across different scientific and industrial fields:

-

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.[1]

-

Biology and Medicine: It is employed in biomedical research for studying and modeling neurological diseases.[] There is ongoing research into its potential therapeutic applications and interactions with biomolecules.[1]

-

Materials Science: It serves as a catalyst for polyurethane production and a curing agent for epoxy resins.[3][4][5]

-

Industrial Processes: It is a component in the formulation of CO2-responsive fracturing fluids for the oil and gas industry.[1]

Safety and Handling

2,6,10-Trimethyl-2,6,10-triazaundecane is a hazardous chemical that requires careful handling. It is a combustible liquid and causes severe skin burns and eye damage.[3][4] It is also harmful if swallowed and toxic in contact with skin.[5][11]

Table 2: GHS Hazard Information

| Hazard Code | Description | Reference(s) |

| H227 | Combustible liquid | [3][4] |

| H302 | Harmful if swallowed | [5][11] |

| H311 | Toxic in contact with skin | [5][11] |

| H314 | Causes severe skin burns and eye damage | [3][4][11] |

| H318 | Causes serious eye damage | [11] |

| H412 | Harmful to aquatic life with long lasting effects | [12] |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][12]

-

Handling: Handle in a well-ventilated place.[12] Keep away from heat, sparks, open flames, and hot surfaces.[4] Avoid contact with skin and eyes.[12]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][4]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]

-

-

Storage: Store in a well-ventilated, cool, and dry place in a tightly closed container.[3][4][12] Store locked up.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][12]

References

- 1. Buy 2,6,10-Trimethyl-2,6,10-triazaundecane (EVT-311127) | 3855-32-1 [evitachem.com]

- 3. 2,6,10-Trimethyl-2,6,10-triazaundecane | 3855-32-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2,6,10-Trimethyl-2,6,10-triazaundecane | 3855-32-1 | TCI AMERICA [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. 2,6,10-TRIMETHYL-2,6,10-TRIAZAUNDECANE CAS#: 3855-32-1 [m.chemicalbook.com]

- 8. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 11. 2,6,10-Trimethyl-2,6,10-triazaundecane | C11H27N3 | CID 77463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,6,10-Trimethyl-2,6,10-triazaundecane (CAS 3855-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6,10-Trimethyl-2,6,10-triazaundecane (CAS 3855-32-1), a versatile tertiary amine with significant applications in polymer chemistry and potential relevance in biomedical research. This document collates available data on its physicochemical properties, synthesis, and key applications, with a focus on its role as a catalyst in polyurethane foam production. While its application in drug development, particularly in the context of neurological diseases, is an emerging area of interest, this guide will focus on well-established information and methodologies.

Physicochemical Properties

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N,N,N',N'',N''-Pentamethyldipropylenetriamine, is a clear, colorless to pale yellow liquid with a characteristic amine-like odor. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₇N₃ | [1][2][3] |

| Molecular Weight | 201.36 g/mol | [1][2][3] |

| CAS Number | 3855-32-1 | [1][2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 102 °C @ 1 mmHg | [4] |

| Density | 0.83 g/cm³ | [4] |

| Refractive Index | 1.4450 - 1.4480 | [4] |

| Flash Point | 92 °C | [5] |

| Water Solubility | Soluble | [5] |

Synthesis

A notable and environmentally conscious route for the synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane involves a three-step process starting from methylamine (B109427), acrylonitrile (B1666552), and formaldehyde (B43269). This "green" synthesis pathway is advantageous as it utilizes methanol (B129727) as the sole solvent across all stages, facilitating solvent recovery and reuse.

General Synthesis Pathway

The overall synthetic scheme can be visualized as follows:

Caption: General synthesis pathway for 2,6,10-Trimethyl-2,6,10-triazaundecane.

Experimental Protocol: Green Synthesis

-

Michael Addition: Reaction of methylamine with acrylonitrile in methanol to form the corresponding Michael adduct.

-

Catalytic Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation to reduce the nitrile groups to primary amines.

-

Methylation: The final step involves the methylation of the primary and secondary amines using formaldehyde in methanol to yield the desired tertiary amine, 2,6,10-Trimethyl-2,6,10-triazaundecane.

Applications

The primary industrial application of 2,6,10-Trimethyl-2,6,10-triazaundecane is as a catalyst in the production of polyurethane foams. It is also utilized in organic synthesis and has been mentioned in the context of biomedical research, although specific applications in the latter are not well-documented.

Catalyst in Polyurethane Foam Production

In the manufacturing of flexible polyurethane foams, a delicate balance between two primary reactions is crucial: the "gelling" reaction and the "blowing" reaction. 2,6,10-Trimethyl-2,6,10-triazaundecane acts as a catalyst that influences the rates of these reactions, thereby controlling the foam's properties.

References

- 1. scienceopen.com [scienceopen.com]

- 2. 2,6,10-Trimethyl-2,6,10-triazaundecane | C11H27N3 | CID 77463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,6,10-trimethyl-2,6,10-triazaundecane (C11H27N3) [pubchemlite.lcsb.uni.lu]

- 4. N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. View of Activity of aromatic tertiary amine derivatives as selective butyrylcholinesterase inhibitors for the treatment of Alzheimer’s disease. 2D and 3D QSAR Studies [revues.imist.ma]

2,6,10-Trimethyl-2,6,10-triazaundecane molecular structure

An In-depth Technical Guide to 2,6,10-Trimethyl-2,6,10-triazaundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane (CAS No: 3855-32-1) is a polyamine compound featuring three tertiary amine groups within an eleven-carbon backbone.[1][2] Its structure imparts unique chemical properties, making it a versatile molecule in various industrial and research applications. It is recognized for its role as a catalyst, particularly in polyurethane chemistry, and as a functional component in advanced materials, such as CO2-responsive surfactants.[1][]

This document provides a comprehensive technical overview of 2,6,10-Trimethyl-2,6,10-triazaundecane, consolidating its structural details, physicochemical properties, synthesis protocols, spectroscopic data, and key applications. The information is intended to serve as a core resource for professionals in chemical synthesis, materials science, and biomedical research. While the compound is noted for its use in modeling neurological diseases, specific biological signaling pathways have not been extensively detailed in publicly available literature.[1][]

Molecular Structure and Identification

The molecular structure consists of a linear undecane (B72203) chain where the carbon atoms at positions 2, 6, and 10 are replaced by nitrogen atoms, each bearing a methyl group. The terminal nitrogens are also substituted with two additional methyl groups, rendering all three nitrogen centers as tertiary amines.

-

IUPAC Name: N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine[]

-

Common Synonyms: N,N,N',N'',N''-Pentamethyldipropylenetriamine, N-Methyl-N,N-bis[3-(dimethylamino)propyl]amine[]

-

Molecular Formula: C₁₁H₂₇N₃[2]

-

CAS Number: 3855-32-1[2]

Physicochemical Properties

2,6,10-Trimethyl-2,6,10-triazaundecane is a clear, colorless to pale yellow liquid with a characteristic fishy, amine-like odor.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 201.36 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid | [] |

| Boiling Point | 102 °C at 1 mmHg | [] |

| Density | 0.83 g/cm³ at 20 °C | [1] |

| Flash Point | 92 °C | [1] |

| Refractive Index | 1.4450 - 1.4480 at 20 °C | [] |

| Water Solubility | 193.9 g/L at 25 °C | [4] |

| pKa (Predicted) | 9.88 ± 0.28 | [2] |

Synthesis

The synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane is typically achieved through the reductive amination of N,N-dimethyl-1,3-propanediamine with N,N-dimethyl-3-aminopropionaldehyde, or more commonly, through the direct alkylation of a dipropylenetriamine precursor. Below is a representative experimental protocol based on common synthetic routes for polyamines.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative method for the synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Materials:

-

N,N-dimethyl-1,3-propanediamine

-

3-(Dimethylamino)propionaldehyde

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry, argon-purged round-bottom flask equipped with a magnetic stirrer, add N,N-dimethyl-1,3-propanediamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add 3-(Dimethylamino)propionaldehyde (1.1 eq) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via vacuum distillation to yield 2,6,10-Trimethyl-2,6,10-triazaundecane as a clear liquid.

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, the following table summarizes the predicted spectroscopic data based on the molecule's structure, which can be used for identification purposes.

| Spectroscopy | Predicted Data |

| ¹H NMR | δ ~2.2-2.4 ppm (t, 4H, -N-CH₂-CH₂-), δ ~2.1-2.2 ppm (s, 15H, -N(CH₃)₂ and -N(CH₃)-), δ ~1.5-1.7 ppm (quintet, 4H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR | δ ~57 ppm (-N-CH₂-), δ ~45 ppm (-N(CH₃)₂), δ ~42 ppm (-N(CH₃)-), δ ~27 ppm (-CH₂-CH₂-CH₂-) |

| FTIR (neat) | ν ~2950-2800 cm⁻¹ (C-H stretch, alkane), ν ~1260 cm⁻¹ (C-N stretch, amine) |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 201. Fragments corresponding to α-cleavage are expected, with major peaks at m/z = 58 ([CH₂=N(CH₃)₂]⁺) and m/z = 143 ([M - C₃H₈N]⁺). |

Applications

Catalyst in Polyurethane Production

2,6,10-Trimethyl-2,6,10-triazaundecane serves as a tertiary amine catalyst, effectively balancing the reaction between urethane (B1682113) (polyol-isocyanate) and urea (B33335) (isocyanate-water) in the production of flexible and rigid polyurethane foams.[5] It helps to improve the open-cell characteristics of flexible foams and reduces brittleness in rigid foams, making it valuable in manufacturing automotive seats, cushions, and insulation materials.[5]

CO₂-Responsive Surfactant Systems

A significant application lies in its use with anionic surfactants (e.g., sodium oleate (B1233923) or erucic acid) to create "smart" CO₂-responsive viscoelastic fluids.[1] These systems are of interest for enhanced oil recovery and as fracturing fluids in unconventional reservoirs.[1]

Mechanism of Action:

-

In an aqueous solution with an anionic surfactant, 2,6,10-Trimethyl-2,6,10-triazaundecane is initially uncharged.

-

When CO₂ is bubbled through the solution, it reacts with water to form carbonic acid (H₂CO₃).

-

The weakly acidic carbonic acid protonates the tertiary amine groups of the polyamine, converting it into a cationic species (a polyammonium salt).

-

This newly formed cationic molecule then electrostatically interacts with the anionic surfactant, leading to the self-assembly of long, entangled worm-like micelles.

-

The formation of this micellar network dramatically increases the viscosity of the fluid.

-

The process is reversible. Bubbling an inert gas like nitrogen or argon through the solution, or heating it, removes the CO₂, shifting the equilibrium back and causing the amine to deprotonate. This disassembles the micelles and returns the fluid to its initial low-viscosity state.

Safety and Handling

2,6,10-Trimethyl-2,6,10-triazaundecane is classified as hazardous. According to the Globally Harmonized System (GHS), it poses the following risks:

-

H302: Harmful if swallowed.[2]

-

H311: Toxic in contact with skin.[2]

-

H314: Causes severe skin burns and eye damage.[2]

Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from oxidizing agents.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,6,10-Trimethyl-2,6,10-triazaundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,6,10-trimethyl-2,6,10-triazaundecane, a versatile polyamine with applications in various research and development fields. This document details a proposed two-step synthesis pathway, including the preparation of the key intermediate N,N'-bis(3-aminopropyl)methylamine, followed by its permethylation. Detailed experimental protocols, quantitative data tables, and process visualizations are provided to facilitate its practical application in a laboratory setting.

Overview of the Synthesis Strategy

The synthesis of 2,6,10-trimethyl-2,6,10-triazaundecane can be efficiently achieved through a two-stage process. The initial step involves the synthesis of the precursor N,N'-bis(3-aminopropyl)methylamine. This is followed by the exhaustive methylation of the primary and secondary amine groups to yield the desired final product.

Synthesis of the Intermediate: N,N'-bis(3-aminopropyl)methylamine

The synthesis of N,N'-bis(3-aminopropyl)methylamine is proposed to be carried out in two sequential reactions: a Michael addition of methylamine (B109427) to acrylonitrile (B1666552) to form N,N'-bis(2-cyanoethyl)methylamine, followed by the catalytic hydrogenation of the dinitrile to the corresponding diamine.

Experimental Protocol: Synthesis of N,N'-bis(2-cyanoethyl)methylamine

This procedure is adapted from the synthesis of similar cyanoethylated amines.

Materials:

-

Methylamine (40% in water)

-

Acrylonitrile

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the methylamine solution and cool the flask in an ice bath.

-

Slowly add acrylonitrile to the stirred methylamine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 20°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methylamine and water are removed under reduced pressure to yield the crude N,N'-bis(2-cyanoethyl)methylamine.

Experimental Protocol: Catalytic Hydrogenation to N,N'-bis(3-aminopropyl)methylamine

This procedure is based on the catalytic hydrogenation of nitriles to primary amines using Raney nickel.

Materials:

-

N,N'-bis(2-cyanoethyl)methylamine (crude from the previous step)

-

Ammonia (B1221849) solution (e.g., 7N in methanol)

-

Raney nickel catalyst (activated)

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

Place the crude N,N'-bis(2-cyanoethyl)methylamine in the pressure vessel of the hydrogenation apparatus.

-

Add ethanol and the ammonia solution as solvents. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

-

Carefully add the activated Raney nickel catalyst to the reaction mixture.

-

Seal the reactor and purge it with nitrogen gas before introducing hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the specified temperature (e.g., 80-100°C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst should be kept wet with water or a suitable solvent to prevent it from becoming pyrophoric.

-

The filtrate, containing the desired N,N'-bis(3-aminopropyl)methylamine, can be concentrated under reduced pressure. The crude product can be used in the next step without further purification or can be purified by distillation if a higher purity is required.

Quantitative Data for Intermediate Synthesis

| Parameter | Value | Notes |

| Michael Addition | ||

| Molar Ratio (Methylamine:Acrylonitrile) | 1 : 2.2 | A slight excess of acrylonitrile can be used to ensure complete reaction of the methylamine. |

| Reaction Temperature | 10-20°C | Maintained with an ice bath during the addition of acrylonitrile. |

| Reaction Time | 12-18 hours | Monitored by TLC for the disappearance of the starting materials. |

| Hydrogenation | ||

| Catalyst | Raney Nickel | Activated prior to use. Handle with care as it can be pyrophoric when dry. |

| Hydrogen Pressure | 50-100 psi | Higher pressures can lead to faster reaction times. |

| Reaction Temperature | 80-100°C | The optimal temperature may vary depending on the specific setup and catalyst activity. |

| Solvent | Ethanol / 7N Ammonia in Methanol | Ammonia is used to minimize the formation of secondary amine byproducts. |

| Yield (overall for 2 steps) | 80-90% (estimated) | The yield is dependent on the efficiency of both the Michael addition and the hydrogenation steps. |

Synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane via Eschweiler-Clarke Methylation

The final step in the synthesis is the permethylation of the primary and secondary amine groups of N,N'-bis(3-aminopropyl)methylamine using the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde (B43269) to achieve exhaustive methylation.[1]

Experimental Protocol

This protocol is a general procedure for the Eschweiler-Clarke reaction and should be optimized for the specific substrate.[2]

Materials:

-

N,N'-bis(3-aminopropyl)methylamine

-

Formic acid (88-98%)

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (B78521) solution (e.g., 10 M)

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add N,N'-bis(3-aminopropyl)methylamine.

-

Add an excess of formic acid and formaldehyde solution to the flask.

-

Heat the reaction mixture to reflux (typically around 100°C) for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath as the neutralization is highly exothermic.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2,6,10-trimethyl-2,6,10-triazaundecane.

Quantitative Data for Eschweiler-Clarke Methylation

| Parameter | Value | Notes |

| Molar Ratio (Amine group:Formaldehyde:Formic Acid) | 1 : 2.2 : 2.2 | An excess of formaldehyde and formic acid is used to ensure complete methylation of all N-H bonds. The ratio is per N-H bond to be methylated. |

| Reaction Temperature | 100°C (Reflux) | The reaction is typically carried out at the boiling point of the mixture. |

| Reaction Time | 8-12 hours | The reaction time can be optimized by monitoring the reaction progress. |

| Yield | >90% (estimated) | The Eschweiler-Clarke reaction is known for its high yields. |

Purification by Vacuum Fractional Distillation

The crude 2,6,10-trimethyl-2,6,10-triazaundecane can be purified by vacuum fractional distillation to obtain a high-purity product. Vacuum distillation is necessary as the compound has a high boiling point at atmospheric pressure, and heating to that temperature could lead to decomposition.

Experimental Protocol

Equipment:

-

Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter)

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude 2,6,10-trimethyl-2,6,10-triazaundecane in the distillation flask along with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump.

-

Slowly reduce the pressure in the system.

-

Once the desired vacuum is achieved, begin to heat the distillation flask gently with stirring.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric pressure boiling point.

-

Monitor the temperature at the head of the column to ensure a clean separation.

-

After the desired fraction has been collected, cool the apparatus before slowly releasing the vacuum.

Quantitative Data for Purification

| Parameter | Value | Notes |

| Boiling Point | 102 °C at 1 mmHg (estimated) | The exact boiling point will depend on the achieved vacuum. A nomograph can be used to estimate the boiling point at different pressures. |

| Expected Purity | >98% | The purity of the final product can be assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |

Characterization

The structure and purity of the synthesized 2,6,10-trimethyl-2,6,10-triazaundecane should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the different methyl and methylene (B1212753) groups in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments. A reference to the 13C NMR spectrum can be found on PubChem.[3]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (201.36 g/mol ).

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for 2,6,10-trimethyl-2,6,10-triazaundecane.

Purification Workflow

Caption: Workflow for the purification by vacuum fractional distillation.

References

Spectroscopic Analysis of 2,6,10-Trimethyl-2,6,10-triazaundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6,10-Trimethyl-2,6,10-triazaundecane, a tertiary amine with applications in organic synthesis and potential for further use in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Detailed, standardized experimental protocols for acquiring these spectra are presented to ensure reproducibility. Due to the limited availability of public domain spectral data for this specific molecule, this guide combines theoretical predictions based on its structure with typical values observed for analogous aliphatic amines.

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane is a linear polyamine with the molecular formula C₁₁H₂₇N₃. Its structure, characterized by three tertiary amine groups and a flexible aliphatic chain, makes it an interesting building block in various chemical syntheses. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This guide focuses on the two primary spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity of the electron-withdrawing nitrogen atoms.

Table 1: Predicted ¹H NMR Data for 2,6,10-Trimethyl-2,6,10-triazaundecane

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| a | N(2)-CH ₃, N(10)-CH ₃ | 2.2 - 2.4 | Singlet | - |

| b | N(6)-CH ₃ | 2.1 - 2.3 | Singlet | - |

| c | C(3)-H ₂, C(9)-H ₂ | 2.3 - 2.5 | Triplet | 6.5 - 7.5 |

| d | C(5)-H ₂, C(7)-H ₂ | 2.4 - 2.6 | Triplet | 6.5 - 7.5 |

| e | C(4)-H ₂, C(8)-H ₂ | 1.5 - 1.7 | Quintet | 6.5 - 7.5 |

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 2,6,10-Trimethyl-2,6,10-triazaundecane

| Signal | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| 1 | C H₃-N(2), C H₃-N(10) | 45 - 48 |

| 2 | C H₃-N(6) | 42 - 45 |

| 3 | C (3), C (9) | 55 - 58 |

| 4 | C (5), C (7) | 56 - 59 |

| 5 | C (4), C (8) | 25 - 28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, 2,6,10-Trimethyl-2,6,10-triazaundecane will not show N-H stretching vibrations. The spectrum will be dominated by C-H and C-N stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for 2,6,10-Trimethyl-2,6,10-triazaundecane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2800 | C-H stretch (alkane) | Strong |

| 1470 - 1440 | C-H bend (alkane) | Medium |

| 1250 - 1020 | C-N stretch (amine) | Medium-Weak |

Experimental Protocols

The following are detailed protocols for obtaining high-quality NMR and IR spectra of liquid amine samples like 2,6,10-Trimethyl-2,6,10-triazaundecane.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

2,6,10-Trimethyl-2,6,10-triazaundecane sample

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2,6,10-Trimethyl-2,6,10-triazaundecane in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

Objective: To obtain an FT-IR spectrum of liquid 2,6,10-Trimethyl-2,6,10-triazaundecane.

Materials:

-

Fourier-transform infrared (FT-IR) spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr, or an ATR accessory).

-

2,6,10-Trimethyl-2,6,10-triazaundecane sample

-

Pipette

-

Acetone (B3395972) (for cleaning)

-

Kimwipes

Procedure (using salt plates):

-

Background Spectrum:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

-

Sample Preparation:

-

Place a drop of the liquid 2,6,10-Trimethyl-2,6,10-triazaundecane sample onto the center of a clean, dry salt plate.

-

Carefully place a second salt plate on top, allowing the liquid to spread into a thin film.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder in the spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Clean the salt plates thoroughly with acetone and dry with a Kimwipe. Store them in a desiccator.

-

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical sample like 2,6,10-Trimethyl-2,6,10-triazaundecane using NMR and IR spectroscopy follows a logical workflow.

Caption: Workflow for the spectroscopic characterization of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Conclusion

This technical guide provides a foundational understanding of the expected NMR and IR spectroscopic data for 2,6,10-Trimethyl-2,6,10-triazaundecane. The tabulated predicted data serves as a valuable reference for researchers working with this compound. The detailed experimental protocols offer a standardized approach to data acquisition, promoting consistency and comparability of results across different laboratories. While experimental data from public sources is currently limited, the information presented herein, based on established spectroscopic principles, provides a robust framework for the characterization of this and structurally related polyamines. For definitive structural confirmation, it is recommended that researchers acquire experimental spectra and compare them with the predictions outlined in this guide.

An In-depth Technical Guide to the Mechanism of Action of 2,6,10-Trimethyl-2,6,10-triazaundecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N,N,N',N'',N''-Pentamethyldipropylenetriamine (PMDPTA), is a versatile tertiary amine with significant industrial applications. While its direct pharmacological mechanism of action in drug development is not well-documented, its utility in biomedical research and its chemical mechanisms in various applications are of considerable interest. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and primary mechanisms of action of 2,6,10-Trimethyl-2,6,10-triazaundecane in its major applications as a polyurethane catalyst and a component in CO2-responsive viscoelastic surfactant (VES) fracturing fluids. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements to serve as a valuable resource for the scientific community.

Chemical Properties and Synthesis

2,6,10-Trimethyl-2,6,10-triazaundecane is a colorless to light yellow liquid with a characteristic amine-like odor.[1] It is soluble in water and its aqueous solution is strongly alkaline.[2] The presence of three tertiary amine groups in its structure is key to its chemical reactivity and applications.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₇N₃ | [4] |

| Molecular Weight | 201.36 g/mol | [] |

| CAS Number | 3855-32-1 | [6] |

| Density | 0.83 g/cm³ | [] |

| Boiling Point | 102 °C / 1 mmHg | [] |

| Flash Point | 92 °C | [7] |

| Water Solubility | 193.9 g/L at 25 °C | [7] |

Synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane

A green and efficient synthetic route for 2,6,10-Trimethyl-2,6,10-triazaundecane involves a three-step process starting from methylamine (B109427), acrylonitrile (B1666552), and formaldehyde (B43269), with an overall yield of 65%.[8] Methanol is utilized as the solvent in all steps, facilitating its recovery and reuse.[8]

Step 1: Michael Addition

-

To a solution of methylamine in methanol, acrylonitrile is added dropwise at a controlled temperature to prevent exothermic runaway.

-

The reaction mixture is stirred for several hours at room temperature to yield the Michael adduct.

-

The progress of the reaction is monitored by gas chromatography (GC).

Step 2: Catalytic Hydrogenation

-

The crude product from the Michael addition is subjected to catalytic hydrogenation in the presence of a suitable catalyst (e.g., Raney Nickel) under a hydrogen atmosphere.

-

The reaction is carried out in a high-pressure reactor at elevated temperature and pressure.

-

The completion of the hydrogenation is confirmed by the disappearance of the nitrile peak in the infrared (IR) spectrum.

Step 3: Methylation

-

The resulting diamine is methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) or another suitable methylating agent.

-

The reaction is typically performed in an aqueous or methanolic solution and heated to drive the reaction to completion.

-

The final product, 2,6,10-Trimethyl-2,6,10-triazaundecane, is purified by distillation under reduced pressure.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. WO2018069454A1 - Process for the manufacture of 2,6,10-trimethylundec-9-enal - Google Patents [patents.google.com]

- 3. Preparation of rigid polyurethane foams using low-emissio... [degruyterbrill.com]

- 4. Preparation of rigid polyurethane foams using low-emissio... [degruyterbrill.com]

- 6. Page loading... [guidechem.com]

- 7. 2,6,10-TRIMETHYL-2,6,10-TRIAZAUNDECANE CAS#: 3855-32-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6,10-Trimethyl-2,6,10-triazaundecane in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,10-Trimethyl-2,6,10-triazaundecane, a versatile polydentate ligand, has garnered interest in the field of coordination chemistry due to its ability to form stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of its properties, synthesis, and coordination behavior. While detailed experimental data on its metal complexes remains somewhat elusive in publicly accessible literature, this document consolidates available information and outlines general methodologies for its synthesis and the preparation of its coordination compounds, paving the way for further research and application in areas such as catalysis and materials science.

Introduction

2,6,10-Trimethyl-2,6,10-triazaundecane, also known by its IUPAC name N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine, is a linear triamine with the chemical formula C11H27N3.[1][2] Its structure, featuring three tertiary amine groups, allows it to act as a tridentate or potentially higher-denticity ligand, coordinating to metal centers through its nitrogen donor atoms. This capability makes it a subject of interest for the synthesis of novel metal complexes with diverse geometries and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6,10-trimethyl-2,6,10-triazaundecane is presented in Table 1.

Table 1: Physicochemical Properties of 2,6,10-Trimethyl-2,6,10-triazaundecane

| Property | Value | Reference |

| Molecular Formula | C11H27N3 | [3] |

| Molecular Weight | 201.36 g/mol | [3][4] |

| CAS Number | 3855-32-1 | [3] |

| Appearance | Colorless to yellow to green clear liquid | [] |

| Boiling Point | 102 °C / 1 mmHg | [] |

| Density | 0.83 g/cm³ (at 20 °C) | [3] |

| Flash Point | 92 °C | [3] |

Synthesis of 2,6,10-Trimethyl-2,6,10-triazaundecane

A common and effective method for the synthesis of 2,6,10-trimethyl-2,6,10-triazaundecane involves the reaction of 1,3-diaminopropane (B46017) with dimethylamine (B145610).[3] This reaction typically requires elevated temperatures and the presence of a catalyst to proceed to completion.

General Experimental Protocol

Materials:

-

1,3-Diaminopropane

-

Dimethylamine

-

Suitable catalyst (e.g., a transition metal catalyst)

-

High-pressure reactor

-

Appropriate solvent (if not performed neat)

Procedure:

-

Charge the high-pressure reactor with 1,3-diaminopropane and the chosen catalyst.

-

Introduce dimethylamine into the reactor. The molar ratio of reactants should be optimized for maximum yield.

-

Seal the reactor and heat to the desired temperature. The reaction temperature is a critical parameter and may range from 100 to 200 °C.

-

Maintain the reaction under pressure for a specified period, typically several hours, to ensure complete conversion.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The crude product can be purified by distillation under reduced pressure to obtain pure 2,6,10-trimethyl-2,6,10-triazaundecane.

Note: This is a generalized procedure. Specific reaction conditions, including catalyst choice, solvent, temperature, pressure, and reaction time, should be optimized for each specific setup to maximize yield and purity.

Below is a logical workflow for the synthesis of the ligand.

Caption: Synthesis workflow for 2,6,10-trimethyl-2,6,10-triazaundecane.

Coordination Chemistry

2,6,10-Trimethyl-2,6,10-triazaundecane readily forms coordination complexes with various transition metal ions, with copper(II) being a notable example.[3] The coordination mode of the ligand can vary depending on the metal ion, the counter-ion, and the presence of other co-ligands, leading to complexes with different geometries.

General Synthesis of Metal Complexes

The synthesis of metal complexes with 2,6,10-trimethyl-2,6,10-triazaundecane typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Materials:

-

2,6,10-Trimethyl-2,6,10-triazaundecane

-

A metal salt (e.g., CuCl2, Ni(NO3)2·6H2O)

-

An appropriate solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

-

Dissolve the metal salt in the chosen solvent.

-

In a separate flask, dissolve 2,6,10-trimethyl-2,6,10-triazaundecane in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand can be varied to target different coordination numbers and geometries.

-

The reaction mixture may be stirred at room temperature or heated under reflux for a period to ensure complete complexation.

-

The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent.

-

The solid complex can be collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.

-

Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

The logical relationship for the formation of a metal complex is depicted below.

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Ligand and its Complexes

A variety of analytical techniques are essential for the full characterization of both the free ligand and its metal complexes.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the organic ligand.[6][7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and observe shifts in vibrational frequencies upon coordination to a metal ion. |

| UV-Visible Spectroscopy | To study the electronic transitions in the metal complexes, which can provide information about the coordination geometry. |

| Mass Spectrometry | To determine the molecular weight of the ligand and its complexes. |

| Elemental Analysis | To determine the empirical formula of the synthesized compounds. |

| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry of the metal complexes. |

| Magnetic Susceptibility Measurements | To determine the magnetic properties of paramagnetic metal complexes. |

Potential Applications

While specific applications for complexes of 2,6,10-trimethyl-2,6,10-triazaundecane are not extensively documented, related polydentate amine ligands and their metal complexes have shown promise in various fields:

-

Catalysis: As catalysts in organic reactions, such as oxidation and polymerization.

-

Biomedical Research: The ligand itself has been noted as a chemical reagent for studying and modeling neurological diseases.[]

-

Materials Science: In the development of novel materials with interesting magnetic or optical properties. One specific application mentioned is in the formulation of CO2-responsive viscoelastic surfactant fracturing fluids.[3]

Future Directions

The coordination chemistry of 2,6,10-trimethyl-2,6,10-triazaundecane presents a fertile ground for further investigation. Future research should focus on:

-

Systematic Synthesis and Characterization: A comprehensive study involving a wider range of transition and main group metals to explore the full scope of its coordination behavior.

-

Structural Elucidation: Obtaining single-crystal X-ray structures for a series of its metal complexes to provide precise geometric and bonding information.

-

Quantitative Studies: Determination of thermodynamic stability constants and kinetic parameters for complex formation and dissociation.

-

Exploration of Applications: Investigating the catalytic activity, biological properties, and material applications of the synthesized complexes.

By systematically exploring these areas, the scientific community can unlock the full potential of 2,6,10-trimethyl-2,6,10-triazaundecane as a valuable ligand in coordination chemistry and beyond.

References

- 1. scienceopen.com [scienceopen.com]

- 2. 2,6,10-Trimethyl-2,6,10-triazaundecane | C11H27N3 | CID 77463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2,6,10-Trimethyl-2,6,10-triazaundecane (EVT-311127) | 3855-32-1 [evitachem.com]

- 4. scbt.com [scbt.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

An In-depth Technical Guide to the Solubility of 2,6,10-Trimethyl-2,6,10-triazaundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6,10-Trimethyl-2,6,10-triazaundecane. Due to a lack of extensive publicly available quantitative data on its solubility in a wide range of organic solvents, this document focuses on its known aqueous solubility, general principles of solubility for similar compounds, and a detailed experimental protocol for determining its solubility in specific organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6,10-Trimethyl-2,6,10-triazaundecane is presented below. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₇N₃ | [1][] |

| Molecular Weight | 201.36 g/mol | [1] |

| Appearance | Colorless to Yellow to Green clear liquid | [][3] |

| Boiling Point | 102 °C / 1 mmHg | [][3] |

| Density | 0.83 g/cm³ | [][3] |

| Refractive Index | 1.4450 to 1.4480 | [][3] |

| Flash Point | 92 °C | [1][3] |

| pKa | 9.88 ± 0.28 (Predicted) | [3] |

Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 193.9 g/L | [3][4] |

The principle of "like dissolves like" suggests that as an aliphatic triamine, 2,6,10-Trimethyl-2,6,10-triazaundecane is expected to be soluble in polar organic solvents and less soluble in nonpolar organic solvents.[5][6] Experimental verification is necessary to determine the precise solubility in any given organic solvent.

Experimental Protocol for Solubility Determination

The following is a general, yet detailed, protocol for determining the solubility of 2,6,10-Trimethyl-2,6,10-triazaundecane in an organic solvent of interest. This method is adapted from established general procedures for solubility determination.[7][8]

Objective: To determine the saturation solubility of 2,6,10-Trimethyl-2,6,10-triazaundecane in a specific organic solvent at a controlled temperature.

Materials:

-

2,6,10-Trimethyl-2,6,10-triazaundecane (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,6,10-Trimethyl-2,6,10-triazaundecane to a series of vials. The excess is to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette. To avoid drawing up solid particles, it is crucial to filter the supernatant through a chemically compatible syringe filter.

-

-

Quantification:

-

Dilute the filtered aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 2,6,10-Trimethyl-2,6,10-triazaundecane.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution from the concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both 2,6,10-Trimethyl-2,6,10-triazaundecane and the chosen organic solvent before starting the experiment.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental Workflow for Solubility Determination

Factors Affecting Solubility

Caption: Key Factors Influencing Solubility

References

- 1. Buy 2,6,10-Trimethyl-2,6,10-triazaundecane (EVT-311127) | 3855-32-1 [evitachem.com]

- 3. 2,6,10-TRIMETHYL-2,6,10-TRIAZAUNDECANE CAS#: 3855-32-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide to the Safe Handling of 2,6,10-Trimethyl-2,6,10-triazaundecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,6,10-Trimethyl-2,6,10-triazaundecane (CAS No. 3855-32-1). Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks in a laboratory or industrial setting.

Chemical Identification and Physical Properties

2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N,N,N',N'',N''-Pentamethyldipropylenetriamine, is a chemical intermediate used in various research and industrial applications, including as a polyurethane catalyst and in biomedical research for modeling neurological diseases.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 3855-32-1[3] |

| Molecular Formula | C11H27N3[3] |

| Molecular Weight | 201.36 g/mol [3] |

| Appearance | Colorless to Yellow to Green clear liquid |

| Boiling Point | 102 °C @ 1 mmHg[4] |

| Melting Point | -106 °C (lit.)[4] |

| Flash Point | 92 °C |

| Density | 0.83 g/cm³[] |

Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] It is crucial to understand these hazards before handling the chemical.

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[3] |

| Acute Toxicity, Dermal | Category 3[3] |

| Skin Corrosion/Irritation | Sub-category 1B/1C[3][4] |

| Serious Eye Damage/Eye Irritation | Category 1[3][4] |

| Hazardous to the Aquatic Environment, Long-term | Chronic 3[4] |

Hazard Statements (H-Statements): [3][4]

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements (P-Statements) - Abridged: [4]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Table 3: Summary of Toxicological Effects

| Endpoint | Effect |

| Acute Oral Toxicity | Harmful if swallowed.[3] Ingestion can cause severe irritation, ulceration, or burns of the mouth, throat, esophagus, and gastrointestinal tract.[7] |

| Acute Dermal Toxicity | Toxic in contact with skin.[3] Can be absorbed through the skin, potentially leading to systemic effects.[7] |

| Skin Irritation/Corrosion | Causes severe skin burns.[3] Direct contact can lead to irreversible skin damage. |

| Eye Irritation/Corrosion | Causes serious eye damage.[3] Vapors or direct contact can cause severe irritation and irreversible eye injury. |

| Inhalation Toxicity | Inhalation of vapors or mists may result in moderate to severe irritation of the nose, throat, and lungs.[7] |

Safe Handling and Storage Workflow

A systematic approach to handling 2,6,10-Trimethyl-2,6,10-triazaundecane is critical to ensure personnel safety and environmental protection. The following diagram outlines a logical workflow for the safe management of this chemical in a laboratory setting.

Caption: Workflow for Safe Handling of 2,6,10-Trimethyl-2,6,10-triazaundecane.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area.[4] A properly functioning chemical fume hood is required for all procedures that may generate vapors or aerosols.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Protective Clothing: Wear a lab coat, and for larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[4]

-

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[4]

Disposal

-

Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow it to enter drains or the environment.[4]

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Combustible liquid. Fire may produce irritating, corrosive, and/or toxic gases (e.g., carbon oxides, nitrogen oxides).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[4]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Experimental Protocols for Safety Assessment

While specific experimental safety studies for 2,6,10-Trimethyl-2,6,10-triazaundecane are not publicly available, its toxicological profile would be determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. These protocols are the international standard for assessing the safety of chemical substances.

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)

-

Principle: These tests are designed to determine the short-term toxic effects of a substance when ingested. Different guidelines use slightly different methodologies (Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) to classify the substance and, in some cases, estimate an LD50 value.

-

Methodology: A single dose of the chemical is administered orally via gavage to a group of laboratory animals (typically rats). The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.

-

Data Generated: The results allow for classification of the substance according to GHS criteria for acute oral toxicity.

Acute Dermal Toxicity (OECD Guideline 402)

-

Principle: This guideline assesses the potential for a substance to cause toxicity from a single, short-term dermal exposure.

-

Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of laboratory animals (e.g., rats or rabbits) and held in place with a porous dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.

-

Data Generated: The study provides information on dermal toxicity and can be used to calculate a dermal LD50, which informs the GHS classification.

Skin Corrosion/Irritation (OECD Guideline 404)

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology: A small amount of the substance is applied to the shaved skin of a single animal (typically an albino rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Data Generated: The severity and reversibility of the skin reactions are scored to determine if the substance is corrosive or an irritant.

Serious Eye Damage/Eye Irritation (OECD Guideline 405)

-

Principle: This protocol is used to assess the potential of a substance to cause damage to the eye.

-